5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Substitution Reaction: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction.
Amidation: The carboxamide group is formed by reacting the isoxazole derivative with an appropriate amine, such as 3-morpholin-4-ylpropylamine.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: The chlorophenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Oxidized derivatives of the morpholine ring.
Reduction Products: Reduced forms of the carboxamide group.
Substitution Products: Various substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)isoxazole-3-carboxamide: Lacks the morpholine group.
N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide: Lacks the chlorophenyl group.
Uniqueness
The presence of both the 4-chlorophenyl and 3-morpholin-4-ylpropyl groups in 5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide may confer unique biological activities and chemical properties compared to its analogs.
Biological Activity
5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. Isoxazole derivatives have been widely studied for their pharmacological properties, including their ability to modulate various biological pathways.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chlorophenyl group, a morpholine moiety, and an isoxazole ring, which contribute to its biological activity.
Anticancer Activity
Research indicates that isoxazole derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have shown that certain isoxazoles can induce apoptosis in cancer cells by modulating the expression of key regulatory proteins such as Bcl-2 and p21^WAF-1. Specifically, one study found that isoxazole derivatives could decrease Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a mechanism for promoting cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Effects
The anti-inflammatory potential of isoxazole derivatives has also been documented. A recent study highlighted the synthesis of various substituted isoxazoles and their evaluation against cyclooxygenase (COX) enzymes. Compounds showed significant inhibition of COX-2 activity, which is crucial for mediating inflammatory responses . The binding affinities of these compounds to COX-2 were notably high, indicating their potential as anti-inflammatory agents.
Case Studies and Research Findings
- Cytotoxicity Studies : A study assessing the cytotoxic effects of different isoxazoles found that certain derivatives induced significant cell death in HL-60 leukemia cells. The cytotoxicity was attributed to the induction of apoptosis through the modulation of Bcl-2 family proteins .
- Molecular Docking Studies : Molecular docking analyses demonstrated that this compound interacts effectively with the active site of COX-2, supporting its role as an anti-inflammatory agent. The calculated binding affinities were indicative of strong interactions with key amino acid residues within the enzyme .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c18-14-4-2-13(3-5-14)16-12-15(20-24-16)17(22)19-6-1-7-21-8-10-23-11-9-21/h2-5,12H,1,6-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGUZRIEHILSQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.